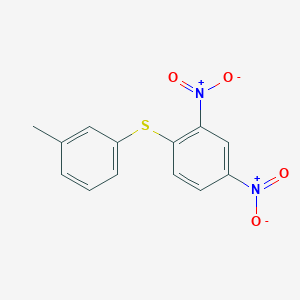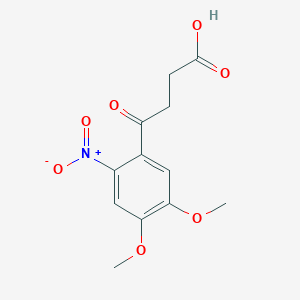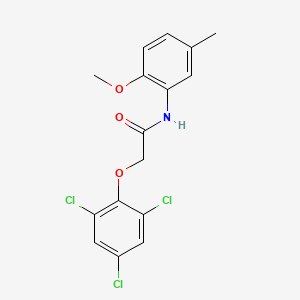
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazino group, a benzylidene moiety, and a phenylacetamide backbone, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and hydrazine derivatives, followed by the acylation of the resulting hydrazone with phenylacetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Potential use in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydrazino and benzylidene groups, forming stable complexes that exhibit biological activity. These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide stands out due to its specific substitution pattern on the benzylidene and phenylacetamide moieties, which can influence its reactivity and biological activity. The presence of methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
357207-65-9 |
|---|---|
Fórmula molecular |
C17H17N3O4 |
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-8-9-15(24-2)12(10-14)11-18-20-17(22)16(21)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
Clave InChI |
VLXGTCQWIRYSEW-WOJGMQOQSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)



![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)




![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)



